molecular formula C13H19N3O B11821156 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11821156
M. Wt: 233.31 g/mol
InChI Key: DWYRYAFGZSIYTQ-UHFFFAOYSA-N
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Description

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a dimethylamino-substituted pyridine ring

Preparation Methods

The synthesis of 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethylamino-pyridine moiety. One common synthetic route starts with the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring provides a scaffold that can fit into the active sites of enzymes, while the dimethylamino-pyridine moiety can form hydrogen bonds and other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and dimethylamino-substituted pyridines. Compared to these compounds, 1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combined structural features, which provide enhanced biological activity and specificity. Some similar compounds are:

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-[6-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O/c1-10(17)16-8-4-5-12(16)11-6-7-13(14-9-11)15(2)3/h6-7,9,12H,4-5,8H2,1-3H3

InChI Key

DWYRYAFGZSIYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

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